n-(2-Aminophenyl)-4-((3-ethyl-2h-indazol-2-yl)methyl)benzamide

Description

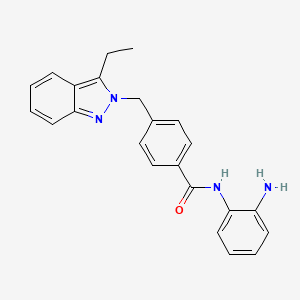

N-(2-Aminophenyl)-4-((3-ethyl-2H-indazol-2-yl)methyl)benzamide is a benzamide derivative featuring a 3-ethyl-substituted indazole moiety linked via a methylene group to a benzamide scaffold.

Properties

CAS No. |

920315-34-0 |

|---|---|

Molecular Formula |

C23H22N4O |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-[(3-ethylindazol-2-yl)methyl]benzamide |

InChI |

InChI=1S/C23H22N4O/c1-2-22-18-7-3-5-9-20(18)26-27(22)15-16-11-13-17(14-12-16)23(28)25-21-10-6-4-8-19(21)24/h3-14H,2,15,24H2,1H3,(H,25,28) |

InChI Key |

ABPCNWDAQDYIAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Aminophenyl)-4-((3-ethyl-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indazole Core: Starting with a suitable precursor, the indazole core can be synthesized through cyclization reactions.

Amination: Introduction of the amino group on the phenyl ring using reagents such as ammonia or amines under specific conditions.

Coupling Reaction: The final step involves coupling the indazole derivative with the aminophenyl benzamide under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indazole ring.

Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

n-(2-Aminophenyl)-4-((3-ethyl-2h-indazol-2-yl)methyl)benzamide:

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Use in the synthesis of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

N-(2-Aminophenyl)-4-((4-methoxy-2H-indazol-2-yl)methyl)benzamide (CAS 920315-44-2)

N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Key Feature : Incorporates a 1,3,4-oxadiazole ring instead of indazole.

- Activity : Demonstrated potent HDAC inhibition (IC₅₀ < 1 µM) due to the oxadiazole’s metal-chelating properties .

- Comparison : The absence of oxadiazole in the target compound may limit HDAC affinity but improve selectivity for other targets.

Benzimidazole and Imidazole Derivatives

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

N-(2-{[4-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-imidazol-2-yl]amino}-2-oxoethyl)-4-methyl-N-(propan-2-yl)benzamide

- Structure : Combines imidazole and benzamide scaffolds with chloro and methyl substituents.

- Relevance : Highlights the role of halogen substituents in enhancing binding affinity to hydrophobic enzyme pockets .

Data Table: Comparative Analysis of Benzamide Derivatives

*Hypothesized based on structural similarity to .

Research Findings and Implications

- HDAC Inhibition : The oxadiazole-containing analog () outperforms indazole derivatives in HDAC inhibition, suggesting that electron-deficient heterocycles enhance metal coordination in enzymatic active sites.

- Antimicrobial Activity : Benzimidazole-thioacetamido derivatives () rely on the benzimidazole core for activity, a feature absent in the target compound.

- Synthetic Flexibility : The ethyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to methoxy or halogenated analogs .

Biological Activity

N-(2-Aminophenyl)-4-((3-ethyl-2H-indazol-2-yl)methyl)benzamide is a compound of growing interest in medicinal chemistry, particularly due to its potential applications in oncology and neurobiology. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with an amino group at one end and an indazole derivative connected via a methylene bridge. Its molecular formula is and it has a molecular weight of 370.45 g/mol . The structural complexity of this compound allows for diverse interactions with biological targets, enhancing its pharmacological profile compared to simpler analogs.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer properties. The indazole moiety is often associated with anti-cancer activity , particularly through the inhibition of specific kinase activities that are crucial for cancer progression .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects may involve:

- Kinase Inhibition : The compound's structure suggests it may inhibit kinases that are pivotal in tumor growth and survival.

- Receptor Interaction : The amino group may enhance binding affinities to various receptors, potentially modulating their activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Compounds sharing structural features have been evaluated for their biological activities:

Table 2: SAR Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Methylindazol-6-yl)-N-(4-methylphenyl)methanamine | Indazole moiety with methyl substitution | Potential anti-cancer activity |

| 5-(4-Aminophenyl)-1H-indazole | Aminophenyl group attached to indazole | Antitumor properties |

| 4-Amino-N-(1H-indazol-6-yl)benzamide | Similar benzamide structure | Kinase inhibition potential |

These comparisons highlight how modifications in the structure can lead to variations in biological activity, guiding future synthetic efforts.

Case Studies and Research Findings

Recent literature has documented various studies focusing on the biological activity of indazole-containing compounds, including derivatives similar to this compound:

- Study on FGFR Inhibition : A related indazole compound exhibited potent FGFR1 inhibitory activity with an IC50 value of 30.2 nM, demonstrating the potential for targeting similar pathways .

- Antitumor Activity in Clinical Trials : Another derivative showed significant antitumor effects in patients with BRAFV600-mutant melanoma, indicating the clinical relevance of indazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.